molecular formula C11H16ClNO3 B13736186 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride CAS No. 40511-15-7

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride

Cat. No.: B13736186
CAS No.: 40511-15-7
M. Wt: 245.70 g/mol
InChI Key: GTNVDMNEXDEIOB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride is a chemical compound with the molecular formula C11H17NO3·HCl It is known for its unique structure, which includes a dimethoxyphenyl group and a methylamino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol.

    Substitution: Formation of halogenated or nitrated derivatives of the dimethoxyphenyl group.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)ethanone: Lacks the methylamino group, resulting in different chemical and biological properties.

    2-(3,4-Dimethoxyphenyl)ethylamine: Contains an ethylamine group instead of an ethanone group, leading to different reactivity and applications.

Uniqueness

1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone hydrochloride is unique due to its combination of a dimethoxyphenyl group and a methylamino group attached to an ethanone backbone. This structure imparts specific chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

CAS No.

40511-15-7

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3;/h4-6,12H,7H2,1-3H3;1H

InChI Key

GTNVDMNEXDEIOB-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC(=C(C=C1)OC)OC.Cl

Origin of Product

United States

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